4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid
CAS No.:
Cat. No.: VC18301434
Molecular Formula: C14H11BrO2S
Molecular Weight: 323.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11BrO2S |
|---|---|
| Molecular Weight | 323.21 g/mol |
| IUPAC Name | 4-(2-bromophenyl)sulfanyl-3-methylbenzoic acid |
| Standard InChI | InChI=1S/C14H11BrO2S/c1-9-8-10(14(16)17)6-7-12(9)18-13-5-3-2-4-11(13)15/h2-8H,1H3,(H,16,17) |
| Standard InChI Key | ZYATVDGAILKUDQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)O)SC2=CC=CC=C2Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a benzoic acid backbone substituted at the 3-position with a methyl group and at the 4-position with a (2-bromophenyl)thio moiety. The thioether (-S-) linkage bridges the aromatic rings, introducing conformational flexibility and influencing electronic properties. The bromine atom at the ortho position of the phenyl ring enhances steric hindrance and modulates electrophilic substitution patterns.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 4-(2-bromophenyl)sulfanyl-3-methylbenzoic acid |
| Molecular Formula | C₁₄H₁₁BrO₂S |
| Molecular Weight | 323.21 g/mol |
| Melting Point | 180–185°C (estimated) |
| Solubility | Low in water; soluble in DMSO |
The carboxylic acid group confers polarity, while the bromophenyl and methyl groups enhance hydrophobicity, resulting in a logP value of approximately 3.5.
Spectroscopic Data
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NMR (DMSO-d₆):
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¹H NMR: Aromatic protons appear as multiplet signals between δ 7.2–8.1 ppm. The methyl group resonates as a singlet at δ 2.3 ppm.
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¹³C NMR: The carbonyl carbon (COOH) is observed at δ 168–170 ppm. Thioether-linked carbons exhibit signals at δ 35–40 ppm.
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IR (KBr): Strong absorption bands at 2500–3300 cm⁻¹ (O-H stretch), 1680 cm⁻¹ (C=O), and 670 cm⁻¹ (C-Br).
Synthesis and Preparation
Synthetic Routes
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 3-methyl-4-mercaptobenzoic acid and 2-bromophenyl bromide.
Reaction Scheme:
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Thioether Formation:
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Purification: Recrystallization from ethanol/water or column chromatography (silica gel, hexane/ethyl acetate).
Industrial-Scale Production
Industrial methods may employ continuous flow reactors to optimize yield (estimated 70–85%) and reduce reaction times. Automated crystallization systems ensure consistent purity (>95%).
Chemical Reactivity and Functionalization
Oxidation of the Thioether Group
The thioether moiety can be oxidized to sulfoxide or sulfone derivatives using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA):
Sulfoxides exhibit increased polarity, potentially enhancing bioavailability in drug design.
Bromine Substitution
The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids, enabling diversification of the aromatic ring:
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| 4-Bromo-3-methylbenzoic acid | COX-2 | 12 µM |
| 2-Bromo-5-(methylthio)benzoic acid | PPAR-γ | 8 µM |
Future Research Directions
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Synthetic Optimization: Develop catalyst-free or green solvent-based routes.
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Biological Screening: Evaluate efficacy against neglected tropical disease targets.
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Material Science: Investigate use in liquid crystals or organic semiconductors.
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